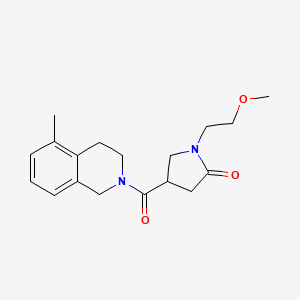![molecular formula C20H23NO3 B6915740 N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6915740.png)
N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide typically involves the following steps:
-
Formation of the Chromene Core: : The chromene core can be synthesized through a cyclization reaction of appropriate precursors. For instance, starting with a phenol derivative and an aldehyde, a base-catalyzed cyclization can yield the chromene structure.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the chromene core with a methoxyphenyl ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with methylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
-
Reduction: : Reduction reactions can target the chromene core, potentially converting it to a dihydrochrom
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21(12-11-15-7-3-5-9-18(15)23-2)20(22)17-13-16-8-4-6-10-19(16)24-14-17/h3-10,17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOXBQMFZFYOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1OC)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone](/img/structure/B6915663.png)
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B6915665.png)
![3H-benzimidazol-5-yl-[4-[3-(difluoromethyl)benzoyl]piperazin-1-yl]methanone](/img/structure/B6915670.png)
![2-acetyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B6915675.png)
![1-methyl-N-[2-methyl-3-(propan-2-yloxymethyl)phenyl]-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide](/img/structure/B6915691.png)
![6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one](/img/structure/B6915709.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6915714.png)
![2-Cyclopropyl-1-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]-2-phenylethanone](/img/structure/B6915721.png)

![6-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6915736.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide](/img/structure/B6915745.png)
![N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B6915750.png)
![4-[1-[(2-Fluorophenyl)methyl]indole-2-carbonyl]morpholine-3-carboxamide](/img/structure/B6915766.png)
![N,N-diethyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B6915767.png)
